molecular formula C8H10O3S B3432600 3,4-dimethylbenzenesulfonic Acid CAS No. 618-01-9

3,4-dimethylbenzenesulfonic Acid

Cat. No.: B3432600
CAS No.: 618-01-9
M. Wt: 186.23 g/mol
InChI Key: WYCOJIVDCGJKDB-UHFFFAOYSA-N
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Description

Significance and Context of Arenesulfonic Acids in Modern Chemistry

Arenesulfonic acids, a class of organosulfur compounds characterized by a sulfonic acid group (-SO₃H) attached to an aromatic ring, hold a significant position in modern chemistry. patsnap.com These compounds are notable for their strong acidity and high solubility in water, properties that render them highly versatile in numerous industrial and research applications. patsnap.com The general structure, R-SO₃H where R is an aryl group, allows for wide-ranging modifications of the aromatic ring, influencing the compound's steric and electronic properties. patsnap.com

Historically, the development of alkylbenzene sulfonates was a major advancement in the chemical industry, particularly for the production of detergents and surfactants. Beyond their use as surfactants, arenesulfonic acids are integral to the synthesis of dyes and pigments, where the sulfonic acid group enhances the solubility and stability of the dye molecules, leading to vibrant and lasting colors. patsnap.com They also serve as crucial intermediates in the synthesis of pharmaceuticals and as catalysts in various organic reactions. ontosight.ai Their application extends to environmental contexts, including water treatment and pollution control. patsnap.com

Overview of Research Trajectories for 3,4-Dimethylbenzenesulfonic Acid

This compound, also known as o-xylene-4-sulfonic acid, is a specific member of the arenesulfonic acid family. nih.govchemspider.com Research concerning this compound has primarily focused on its synthesis and its role as a chemical intermediate. The standard synthesis route involves the sulfonation of 3,4-dimethylbenzene (o-xylene), typically utilizing concentrated or fuming sulfuric acid. ontosight.ai

The primary research applications for this compound are as a precursor in the synthesis of more complex molecules. ontosight.ai Its chemical structure, featuring the reactive sulfonic acid group and the dimethyl-substituted benzene (B151609) ring, makes it a valuable building block in several areas:

Dyes and Pigments: It serves as an intermediate in the manufacturing of various colorants. ontosight.ai

Pharmaceuticals: The compound is utilized in the synthesis of certain pharmaceutical agents where the sulfonate moiety is a key functional group for subsequent chemical transformations. ontosight.ai

Biological Research: It can be employed as a building block for creating new biologically active molecules for study in biochemical assays. ontosight.ai

The physical properties of this compound, such as its solid, crystalline nature and solubility in water and organic solvents, facilitate its use as a versatile reagent in these synthetic applications. ontosight.ai

Scope and Research Focus of the Study on this compound

This article focuses exclusively on the chemical and research aspects of this compound. The scope is centered on providing a detailed overview of the compound based on established academic and research findings. The primary focus includes the fundamental context of arenesulfonic acids, the specific synthesis and application trajectories of the 3,4-dimethyl isomer, and its key physicochemical properties. The information presented is intended to serve as a scientific reference, detailing the compound's role as a chemical intermediate in various fields of research and development.

Chemical and Physical Properties of this compound

The following table summarizes key identifiers and properties of the compound.

PropertyValueReference
Molecular FormulaC₈H₁₀O₃S nih.govchemspider.com
Molecular Weight186.23 g/mol nih.gov
CAS Registry Number618-01-9 ontosight.ai
AppearanceWhite crystalline solid ontosight.ai
Monoisotopic Mass186.035065 g/mol epa.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dimethylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c1-6-3-4-8(5-7(6)2)12(9,10)11/h3-5H,1-2H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCOJIVDCGJKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048031
Record name 3,4-Dimethylbenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618-01-9
Record name 3,4-Dimethylbenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3,4 Dimethylbenzenesulfonic Acid

Direct Sulfonation Pathways of Xylene Precursors

The synthesis of 3,4-dimethylbenzenesulfonic acid is primarily achieved through the electrophilic aromatic substitution of o-xylene (B151617). The directing effects of the two methyl groups on the aromatic ring predominantly favor the substitution at the 4-position, leading to the desired product. Various sulfonating agents can be employed for this transformation, each with its own reaction conditions and outcomes.

Sulfonation with Concentrated Sulfuric Acid

The sulfonation of o-xylene using concentrated sulfuric acid is a common and well-established method. researchgate.netgoogle.com This reaction is typically carried out by heating a mixture of o-xylene and concentrated sulfuric acid. The electrophile in this reaction is believed to be H₃SO₄⁺ or H₂S₂O₇, depending on the acid concentration. researchgate.netresearchgate.net The reaction proceeds via the formation of a sigma complex, which then loses a proton to yield the final product.

Studies have shown that the isomer distribution is dependent on the reaction conditions. For instance, in the sulfonation of o-xylene in concentrated aqueous sulfuric acid at 25.0°C, the product distribution was found to be 93.5% 4-substitution and 6.5% 3-substitution when the sulfonating entity is H₃SO₄⁺. researchgate.netresearchgate.net When H₂S₂O₇ is the sulfonating entity under the same temperature, the distribution shifts to 54.9% 4-substitution and 45.1% 3-substitution. researchgate.netresearchgate.net The increased steric hindrance of the H₂S₂O₇ entity is thought to be responsible for the lower degree of substitution at the more sterically hindered 3-position. researchgate.netresearchgate.net

To drive the reaction to completion, azeotropic removal of water using the unreacted xylene as an entrainer can be employed. chemithon.com This is particularly useful as the sulfonation reaction is an equilibrium process, and the water formed can dilute the sulfuric acid, halting the reaction. chemithon.com

Table 1: Isomer Distribution in the Sulfonation of o-Xylene with Concentrated Sulfuric Acid at 25.0°C

Sulfonating EntityThis compound (%)2,3-Dimethylbenzenesulfonic Acid (%)
H₃SO₄⁺93.5 ± 0.96.5 ± 0.9
H₂S₂O₇54.9 ± 0.445.1 ± 0.4

Data sourced from studies on the kinetics and mechanism of o-xylene sulfonation. researchgate.netresearchgate.net

Sulfonation with Fuming Sulfuric Acid (Oleum)

Fuming sulfuric acid, or oleum (B3057394), is a solution of sulfur trioxide (SO₃) in sulfuric acid. spolana.cz It is a more potent sulfonating agent than concentrated sulfuric acid due to the presence of free SO₃, which is a strong electrophile. The reaction with o-xylene is generally faster and can be carried out at lower temperatures compared to using concentrated sulfuric acid alone. askiitians.comnoaa.gov

The use of oleum can lead to a higher yield of the desired this compound and can also promote the formation of disulfonated byproducts if the reaction conditions are not carefully controlled. google.comgoogle.com The strength of the oleum, in terms of the percentage of free SO₃, is a critical parameter that influences the reaction rate and product distribution. google.comgoogle.com

Sulfonation with Chlorosulfonic Acid

Chlorosulfonic acid (ClSO₃H) is another effective sulfonating agent for aromatic compounds. pageplace.de The reaction of o-xylene with chlorosulfonic acid typically proceeds readily to yield 3,4-dimethylbenzenesulfonyl chloride. This intermediate can then be hydrolyzed to produce this compound. mdpi.comresearchgate.net

A key advantage of using chlorosulfonic acid is that the reaction is not an equilibrium process, as the byproduct is hydrogen chloride gas, which is easily removed from the reaction mixture. chemithon.com This can lead to higher conversions. However, chlorosulfonic acid is a highly corrosive and hazardous reagent that requires careful handling. chemithon.compageplace.de

In a recent study, chlorosulfonic acid was used to modify H-Zeolite Socony Mobil-5 (HZSM-5) to create a solid acid catalyst for the reactive adsorption of gaseous o-xylene. mdpi.comresearchgate.net The product of this reaction was identified as this compound, demonstrating a novel application of this reagent in environmental remediation. mdpi.comresearchgate.net

Sulfonation with Sulfur Trioxide

Sulfur trioxide (SO₃) is the most reactive sulfonating agent. ijariie.comacs.org It can be used in its liquid or gaseous form, often diluted with an inert solvent or gas to moderate its reactivity and prevent side reactions such as charring. ijariie.com The reaction of o-xylene with sulfur trioxide is rapid and highly exothermic. ijariie.com

The use of sulfur trioxide can provide high yields of the monosulfonated product under controlled conditions. The reaction is stoichiometric, and no water is produced, which simplifies the workup process. ijariie.com However, the high reactivity of SO₃ necessitates specialized equipment and careful control of reaction parameters to avoid the formation of sulfones and other byproducts. pageplace.deijariie.com

Mechanochemical Synthesis Approaches for this compound

Mechanochemical synthesis, which involves using mechanical force to induce chemical reactions, represents an emerging and sustainable approach to chemical synthesis. While specific research on the direct mechanochemical synthesis of this compound is limited, the principles of mechanochemistry have been applied to related systems.

For instance, mechanochemical methods have been employed for the synthesis of nanoporous polymer networks and for the activation of molecules through force-induced cleavage of chemical bonds. nih.gov These techniques often involve ball milling, where the mechanical energy from grinding media initiates reactions between solid-state reactants.

The application of mechanochemistry to the sulfonation of o-xylene could potentially offer several advantages, including solvent-free reaction conditions, reduced energy consumption, and unique product selectivities compared to traditional solution-phase methods. Further research in this area could lead to the development of novel and environmentally friendly synthetic routes to this compound.

Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound can be evaluated through the lens of green chemistry principles, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. atiner.grnih.govjddhs.com

Several aspects of the traditional sulfonation methods present challenges from a green chemistry perspective:

Use of Hazardous Reagents: Concentrated sulfuric acid, oleum, and chlorosulfonic acid are corrosive and hazardous reagents. chemithon.comspolana.czpageplace.de

Waste Generation: The use of excess acid in traditional sulfonation processes leads to the generation of acidic waste streams that require neutralization and disposal. chemithon.com

Efforts to develop greener synthetic routes for this compound could focus on several key areas:

Catalysis: The development of solid acid catalysts, such as the modified zeolites used for o-xylene adsorption, could replace the use of corrosive liquid acids, simplifying separation and reducing waste. mdpi.comresearchgate.net

Alternative Solvents: Exploring the use of greener solvents or solvent-free reaction conditions, such as those potentially offered by mechanochemistry, could reduce the environmental impact of the synthesis. nih.gov

Atom Economy: Processes that maximize the incorporation of all reactant atoms into the final product, such as the stoichiometric reaction with sulfur trioxide, are preferred. ijariie.comatiner.gr

Renewable Feedstocks: While o-xylene is derived from petrochemical sources, future research could explore the production of xylenes (B1142099) from renewable biomass. nih.govcdc.gov

By applying these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Purification and Isolation Techniques for this compound

The purification and isolation of this compound from the reaction mixture, which typically contains the isomeric o-xylene-3-sulfonic acid, unreacted o-xylene, and the sulfonating agent, is a critical step in obtaining a pure product. Several techniques can be employed for this purpose.

A common strategy involves the conversion of the sulfonic acids into their corresponding salts, which often exhibit different solubilities, allowing for their separation by fractional crystallization . After the sulfonation reaction, the mixture is typically diluted with water. Unreacted xylene, being immiscible, can be separated by decantation. The aqueous layer containing the sulfonic acid isomers is then neutralized with a base, such as sodium hydroxide (B78521) or calcium hydroxide. google.com The addition of hydrated lime (calcium hydroxide) precipitates the excess sulfuric acid as insoluble calcium sulfate (B86663), which can be removed by filtration. google.com The resulting solution contains the sodium or calcium salts of the dimethylbenzenesulfonic acids. The sodium salt of o-xylene-4-sulfonic acid (this compound) is generally less soluble in water than the sodium salt of o-xylene-3-sulfonic acid, which allows for its selective crystallization from the solution upon cooling or concentration. sciencemadness.org The purified salt can then be converted back to the free sulfonic acid by treatment with a strong acid.

Recrystallization is a fundamental technique for purifying solid compounds. youtube.comillinois.edumt.com An impure solid is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor. youtube.commt.com The choice of solvent is crucial; it should dissolve the compound well at high temperatures but poorly at low temperatures. mt.com For this compound, water or aqueous solutions are often suitable for recrystallization of its salts. sciencemadness.org

Reactive adsorption on a solid support, as mentioned in the synthesis section, can also serve as an in-situ separation and isolation method. When gaseous o-xylene is passed through a bed of a supported sulfonic acid catalyst like ZSM-OSO₃H, it is converted to this compound, which remains adsorbed on the catalyst. mdpi.comresearchgate.net The product can then be recovered from the spent adsorbent by extraction with a suitable solvent, such as ethanol. mdpi.com

Ion-exchange chromatography is another powerful technique for the purification of sulfonic acids. The crude sulfonic acid solution can be passed through a column containing a strongly acidic cation exchange resin. google.com This process can effectively remove metallic cations and other ionic impurities. google.com

The table below outlines various purification and isolation techniques for this compound.

TechniquePrincipleKey StepsReference
Fractional Crystallization of SaltsDifferential solubility of isomeric salts.Neutralization to form salts, concentration/cooling to induce crystallization of the less soluble 3,4-isomer salt. google.comsciencemadness.org
RecrystallizationPurification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling.Dissolving the impure solid in a minimal amount of hot solvent, followed by slow cooling to form pure crystals. youtube.comillinois.edumt.com
Reactive Adsorption/ExtractionIn-situ formation and adsorption on a solid support followed by solvent extraction.Passing gaseous o-xylene over a solid adsorbent, followed by extraction of the product with a solvent like ethanol. mdpi.comresearchgate.net
Ion-Exchange ChromatographySeparation based on affinity for an ion-exchange resin.Passing the aqueous solution through a cation exchange resin to remove metal ions and other impurities. google.com

Chemical Reactivity and Transformation Mechanisms of 3,4 Dimethylbenzenesulfonic Acid

Electrophilic Substitution Reactions

The benzene (B151609) ring of 3,4-dimethylbenzenesulfonic acid is subject to electrophilic aromatic substitution. The outcome of such reactions is dictated by the directing effects of the substituents already present: two methyl groups (-CH₃) and a sulfonic acid group (-SO₃H).

Directing Effects: Methyl groups are activating and ortho-, para-directing. The sulfonic acid group is strongly deactivating and meta-directing. msu.edu In this compound, the sulfonic acid group is at position 1, and the methyl groups are at positions 3 and 4. The positions ortho to the methyl group at C3 are C2 and C4 (occupied). The position para is C6. The positions ortho to the methyl group at C4 are C3 (occupied) and C5. The position para is C1 (occupied). The positions meta to the sulfonic acid group are C3 (occupied) and C5.

Therefore, incoming electrophiles are predominantly directed to positions 2, 5, and 6, influenced by the combined electronic and steric effects of the substituents. The sulfonic acid group's deactivating nature makes these reactions less favorable than on benzene itself. msu.edu The sulfonation of benzene, for instance, is an electrophilic aromatic substitution where sulfur trioxide (SO₃) acts as the electrophile. aakash.ac.in For substituted benzenes like o-xylene (B151617) (1,2-dimethylbenzene), sulfonation yields this compound. ontosight.ai Further substitution on this product would require forcing conditions.

The general mechanism for electrophilic aromatic sulfonation involves the formation of an electrophile (often SO₃ or its protonated form), which is then attacked by the aromatic ring to form a carbocation intermediate. masterorganicchemistry.com Subsequent deprotonation restores aromaticity. masterorganicchemistry.com

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

Reaction Electrophile Reagents Predicted Major Product(s)
Nitration NO₂⁺ HNO₃, H₂SO₄ 3,4-Dimethyl-5-nitrobenzenesulfonic acid
Halogenation Br⁺ / Cl⁺ Br₂, FeBr₃ / Cl₂, FeCl₃ 5-Bromo-3,4-dimethylbenzenesulfonic acid / 5-Chloro-3,4-dimethylbenzenesulfonic acid
Friedel-Crafts Alkylation R⁺ R-Cl, AlCl₃ Generally not successful due to deactivation by the -SO₃H group.

Nucleophilic Substitution Reactions Involving the Sulfonic Acid Group

The sulfonic acid group can undergo nucleophilic substitution at the sulfur atom. A primary example is the conversion to a sulfonyl chloride, a versatile intermediate. This transformation is typically achieved by treating the sulfonic acid or its corresponding salt with reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). orgsyn.org

The reaction to form 3,4-dimethylbenzenesulfonyl chloride proceeds as follows:

C₈H₁₀O₃S + PCl₅ → C₈H₉ClO₂S + POCl₃ + HCl

This sulfonyl chloride is a key precursor for other derivatives. nih.gov

Oxidation Reactions of this compound and Its Derivatives

The methyl groups attached to the aromatic ring are susceptible to oxidation, particularly under strong oxidizing conditions. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize alkyl side chains of aromatic rings to carboxylic acids. Depending on the reaction conditions, one or both methyl groups of this compound could be oxidized to form the corresponding carboxylic acids. For example, oxidation could potentially yield 3-carboxy-4-methylbenzenesulfonic acid or 3,4-dicarboxybenzenesulfonic acid.

Reduction Reactions of the Sulfonic Acid Moiety

The direct reduction of the sulfonic acid group is a challenging transformation. However, specific methods have been developed. Aryl sulfonic acids can be reduced to the corresponding thiols (ArSH). One reported method involves using a rhodium carbonyl catalyst under heat and carbon monoxide pressure. google.com This process would convert this compound into 3,4-dimethylthiophenol. google.com

Another approach involves the reduction of sulfonic acid derivatives, such as sulfonyl chlorides.

Table 2: Reduction of this compound

Starting Material Reagents/Catalyst Product

Salt Formation and Its Impact on Reactivity

As a strong acid, this compound readily reacts with bases to form salts. For example, it reacts with amines, such as ammonium (B1175870) hydroxide (B78521) or organic amines, to form ammonium sulfonate salts.

C₈H₁₀O₃S + NH₃ → [C₈H₉O₃S]⁻[NH₄]⁺

The formation of a salt significantly alters the physical properties of the compound, such as its melting point and solubility. Salt formation can impact reactivity by rendering the sulfonate group (-SO₃⁻) even more deactivating towards electrophilic aromatic substitution compared to the free sulfonic acid group (-SO₃H). However, the increased solubility in certain solvent systems might be advantageous for specific applications. For instance, salts of benzenesulfonic acids are utilized as surfactants in detergents. aakash.ac.in

Derivatization Pathways from this compound

This compound serves as a starting point for various derivatives.

Synthesis of Sulfonyl Chlorides: As discussed in section 3.2, the acid can be converted to 3,4-dimethylbenzenesulfonyl chloride. nih.govsigmaaldrich.com This is a crucial first step in many derivatization pathways.

Synthesis of Sulfonamides: 3,4-Dimethylbenzenesulfonyl chloride can react with ammonia (B1221849) or primary/secondary amines to yield sulfonamides. For example, reaction with an aniline (B41778) derivative, 3,4-dimethylaniline, would produce N-(3,4-dimethylphenyl)-3,4-dimethylbenzenesulfonamide. nih.gov

Synthesis of Sulfonate Esters: Reaction of the sulfonyl chloride with alcohols in the presence of a base yields sulfonate esters.

Use as a Removable Blocking Group: The sulfonation reaction is reversible. masterorganicchemistry.com The sulfonic acid group can be removed from an aromatic ring by heating with strong aqueous acid. masterorganicchemistry.com This property allows the -SO₃H group to be used as a "blocking group" in organic synthesis. For a given synthesis, a position on the aromatic ring can be blocked by sulfonation, forcing other substituents to add at different positions. Subsequently, the sulfonic acid group can be removed to yield the desired isomer that might be difficult to synthesize directly. masterorganicchemistry.com

Table 3: Key Derivatization Reactions

Starting Material Reagent(s) Product Class
This compound PCl₅ or SOCl₂ Sulfonyl Chloride
3,4-Dimethylbenzenesulfonyl Chloride R-NH₂ (Amine) Sulfonamide
3,4-Dimethylbenzenesulfonyl Chloride R-OH (Alcohol), Base Sulfonate Ester

Catalytic Applications of 3,4 Dimethylbenzenesulfonic Acid and Its Derivatives

Brønsted Acid Catalysis in Organic Synthesis

As a Brønsted acid, 3,4-dimethylbenzenesulfonic acid and its analogs, like the commonly used p-toluenesulfonic acid (p-TsOH), act as proton donors to accelerate a wide range of organic reactions. researchgate.netdu.edu The sulfonic acid group (-SO₃H) readily releases a proton, initiating catalytic cycles for many important synthetic processes. Strong Brønsted acids are known to mediate highly selective transformations through various mechanistic pathways. du.edu

Esterification Reactions

Esterification is a fundamental reaction in organic chemistry where a carboxylic acid and an alcohol react to form an ester and water. This process is typically slow and reversible, necessitating the use of a strong acid catalyst to achieve reasonable reaction rates and yields. chemguide.co.uk Strong mineral acids like sulfuric acid or organic acids such as arylsulfonic acids are commonly employed for this purpose. chemguide.co.uk

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the sulfonic acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst. While specific research focusing solely on this compound is not extensively documented, its structural and acidic similarity to p-toluenesulfonic acid makes it a highly effective catalyst for these transformations.

Below is a table representing typical esterification reactions where an arylsulfonic acid serves as the catalyst.

Carboxylic AcidAlcoholCatalystProduct
Ethanoic AcidEthanolp-TsOHEthyl Ethanoate
Propanoic AcidMethanolp-TsOHMethyl Propanoate
Benzoic AcidButanolp-TsOHButyl Benzoate

This table illustrates representative esterification reactions catalyzed by arylsulfonic acids like p-toluenesulfonic acid (p-TsOH), a close analog of this compound.

Alkylation Processes

Alkylation is a critical process, particularly in the petroleum industry, used to produce high-octane gasoline blending components, known as alkylate. wikipedia.orgpsu.edu The process combines light olefins, such as propylene (B89431) and butylene, with isobutane (B21531) to form larger, branched-chain paraffinic hydrocarbons. wikipedia.orgyoutube.com These reactions are catalyzed by strong acids, with industrial units predominantly using liquid sulfuric acid (H₂SO₄) or hydrofluoric acid (HF). ogj.com

Alkylate is a premium gasoline component because it has excellent antiknock properties and burns cleanly, with low levels of harmful emissions. wikipedia.orgogj.com The choice of catalyst and operating conditions significantly influences the octane (B31449) number of the resulting alkylate. wikipedia.org While large-scale refinery operations rely on H₂SO₄ and HF, arylsulfonic acids like this compound can serve as effective catalysts for alkylation reactions in fine chemical synthesis, where milder conditions and less corrosive alternatives are often preferred.

The table below summarizes typical conditions for industrial alkylation processes.

ParameterSulfuric Acid Alkylation (SAAU)Hydrofluoric Acid Alkylation (HFAU)
Catalyst Sulfuric Acid (H₂SO₄)Hydrofluoric Acid (HF)
Operating Temperature 5-15 °C (40-60 °F)16-38 °C (60-100 °F)
Pressure Sufficient to maintain liquid phaseSufficient to maintain liquid phase
Key Reactants Olefins (C₃-C₅), IsobutaneOlefins (C₃-C₅), Isobutane

This table outlines the general operating conditions for the two main industrial alkylation technologies. Arylsulfonic acids offer a potential alternative for specific, smaller-scale applications.

Other Acid-Catalyzed Organic Transformations

The catalytic activity of this compound and its analogs extends to a variety of other important organic reactions beyond esterification and alkylation. These transformations are crucial in the synthesis of pharmaceuticals, agrochemicals, and other valuable chemical intermediates.

Notable examples include:

Rearrangement Reactions: The Beckmann and Claisen rearrangements are classic organic reactions that can be catalyzed by strong acids. A silica-supported benzenesulfonic acid catalyst has demonstrated high efficiency in promoting these rearrangements. For instance, the Claisen rearrangement of allyl (3-methylphenyl) ether to 2-allyl-5-methylphenol proceeded with a 94% yield when catalyzed by a silica-supported benzenesulfonic acid. google.com

Ketalization/Acetalization: The protection of carbonyl groups as ketals or acetals is a common strategy in multi-step synthesis. This reaction is acid-catalyzed and can be effectively promoted by arylsulfonic acids. The ketalization of glycerol (B35011) with acetone (B3395972) to produce solketal, a valuable biofuel additive, is one such example where the catalytic activity of sulfonated materials is often compared to homogeneous p-toluenesulfonic acid (p-TSA). mdpi.com

Heterocycle Synthesis: Arylsulfonic acids are used to catalyze the formation of various heterocyclic compounds. For example, p-toluenesulfonic acid facilitates the synthesis of 3-substituted aryl mdpi.combiosynth.comisothiazoles from aryl tert-butyl sulfoxides under simple heating conditions. researchgate.net

Reaction TypeSubstrate ExampleCatalyst TypeProduct ExampleYield
Claisen RearrangementAllyl (3-methylphenyl) etherSilica-Supported Benzenesulfonic Acid2-Allyl-5-methylphenol94% google.com
Isothiazole SynthesisAryl tert-butyl sulfoxidep-Toluenesulfonic acid3-Substituted aryl mdpi.combiosynth.comisothiazoleHigh researchgate.net
KetalizationGlycerol, Acetonep-Toluenesulfonic acidSolketalHigh mdpi.com

This table showcases various organic transformations catalyzed by arylsulfonic acids, highlighting their versatility in synthetic chemistry.

Heterogeneous Catalysis Incorporating this compound

To overcome the challenges associated with homogeneous catalysis, such as difficult catalyst separation and recycling, significant research has focused on developing solid acid catalysts. mdpi.commdpi.com Immobilizing catalytically active species like sulfonic acid groups onto solid supports creates heterogeneous catalysts that are easily recoverable, enhancing the sustainability and cost-effectiveness of chemical processes. mdpi.comrsc.org

Acid-Functionalized Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with high surface areas and tunable structures, making them promising candidates for catalyst supports. researchgate.net By functionalizing MOFs with sulfonic acid groups, it is possible to create robust solid Brønsted acid catalysts. researchgate.net

A notable example involves grafting benzenesulfonic acid onto the surface of the highly stable UIO-66 MOF, resulting in a material designated UIO-66-PhSO₃H. This functionalization serves a dual purpose: it introduces strong Brønsted acid sites for catalysis and enhances the material's hydrophobicity. The increased hydrophobicity protects the MOF structure from degradation by water molecules, a common issue for many MOFs in aqueous reaction media. The resulting UIO-66-PhSO₃H catalyst demonstrated excellent stability and high activity in the hydrolysis of cyclohexyl acetate (B1210297) in water, maintaining its performance over multiple catalytic cycles. researchgate.net

CatalystSupportFunctional GroupKey FeatureApplication
UIO-66-PhSO₃HUIO-66 (MOF)Benzenesulfonic AcidImproved hydrothermal stability and Brønsted acidityHydrolysis of esters in water researchgate.net

This table summarizes the characteristics of a benzenesulfonic acid-functionalized MOF, illustrating a modern approach to creating stable solid acid catalysts.

Silica-Supported Sulfonic Acid Materials

Silica (B1680970) (SiO₂) is a widely used catalyst support due to its high surface area, mechanical robustness, thermal stability, and porous nature. mdpi.compolimi.it These properties make it an excellent platform for immobilizing sulfonic acid groups to create efficient and recyclable heterogeneous catalysts. polimi.it

A patented method describes the preparation of a silica-supported benzenesulfonic acid catalyst where the sulfonic acid is covalently bonded to the silica surface. google.com This strong linkage ensures the stability of the catalyst and prevents leaching of the active species into the reaction mixture. The resulting material was found to have a sulfonic acid loading of 2.18–2.31 mmol/g. google.com This solid acid catalyst showed activity comparable to liquid benzenesulfonic acid in promoting both Beckmann and Claisen rearrangement reactions, with the significant advantage of being easily separable and reusable, aligning with the principles of green chemistry. google.com

Catalyst SystemSupport MaterialActive GroupLoading/ConcentrationApplication
Silica-Supported CatalystSilica GelBenzenesulfonic Acid2.18–2.31 mmol/gBeckmann and Claisen Rearrangements google.com
SA-x SeriesAsphaltenesSulfonic Acid1.16–2.76 meq/gKetalization of Glycerol mdpi.com

This table details examples of sulfonic acid groups supported on different materials, including silica and asphaltenes, for use as heterogeneous catalysts.

Zeolite-Supported Sulfonic Acid Catalysts (e.g., ZSM-OSO3H)

Zeolites, with their high surface area, structural stability, and uniform microporous structure, serve as excellent supports for catalytic materials. actascientific.commdpi.comcsic.es The functionalization of zeolites with sulfonic acid groups, derived from or analogous to this compound, creates powerful solid acid catalysts that combine the advantages of homogeneous acid catalysts with the ease of separation and recyclability of heterogeneous catalysts. mdpi.com

One prominent example is ZSM-5 modified with sulfonic acid groups (ZSM-5-SO3H). This catalyst has proven to be a mild, reusable, and efficient heterogeneous catalyst in various organic syntheses. researchgate.net For instance, it has been successfully employed in the chemoselective synthesis of 1,1-diacetates from a range of aldehydes under solvent-free conditions, achieving excellent yields. researchgate.net The same catalyst is also effective for the deprotection of these 1,1-diacetates in ethanol, highlighting its versatility. researchgate.net

The applications of ZSM-5-SO3H extend to the synthesis of complex heterocyclic compounds. It catalyzes the one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles and the four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions. bas.bg The catalyst demonstrates good reusability, maintaining its activity for multiple cycles with no significant loss in performance. bas.bgresearchgate.net

Beyond ZSM-5, other zeolites like HY and Beta have been functionalized with sulfonic acid groups. nih.govnih.gov These materials are effective in various acid-catalyzed reactions. For example, sulfonic acid functionalized Beta zeolite (β-SO3H) acts as an efficient bifunctional catalyst for converting cellulose (B213188) and other carbohydrates into 5-hydroxymethylfurfural (B1680220) (HMF), a valuable platform chemical. nih.govresearchgate.net The catalyst exhibits high yields for converting various sugars, including fructose, glucose, and sucrose, into HMF. nih.govresearchgate.net The functionalization is typically achieved by grafting organosilanes containing thiol groups, which are subsequently oxidized to sulfonic acid groups. nih.gov

The catalytic performance of these zeolite-supported sulfonic acids is influenced by factors such as the type of zeolite, the method of functionalization, and the density of acid sites. mdpi.comnih.gov

Table 1: Applications of Zeolite-Supported Sulfonic Acid Catalysts

CatalystReaction TypeSubstratesProductsKey FindingsReferences
ZSM-5-SO3HAcetalizationAldehydes, Acetic Anhydride1,1-DiacetatesExcellent yields, solvent-free, reusable catalyst. researchgate.net
ZSM-5-SO3HImidazole SynthesisBenzil, Aldehydes, AminesSubstituted ImidazolesHigh yields, solvent-free, one-pot synthesis. bas.bg
ZSM-5-SO3HAcylationAlcohols, Phenols, AminesEsters, AmidesModerate to high yields, solvent-free, reusable. researchgate.net
β-SO3HBiomass ConversionCellulose, Fructose, Glucose5-Hydroxymethylfurfural (HMF)High HMF yield (up to 95.5% from fructose), reusable. nih.govresearchgate.net
HY-SO3HEtherificationGlycerol, tert-Butyl Alcoholtert-Butyl Ethers of GlycerolHigh acidity and yield of more substituted ethers. nih.gov

Mechanisms of Catalytic Action and Active Site Characterization

The catalytic performance of zeolite-supported sulfonic acid catalysts is intrinsically linked to the nature of their acid sites. nih.gov The activity and selectivity in acid-catalyzed reactions depend on the type (Brønsted versus Lewis), concentration, strength, and accessibility of these sites. nih.govresearchgate.net

The primary active sites in sulfonic acid-functionalized zeolites are the Brønsted acid sites provided by the -SO3H groups. These sites act as proton donors, initiating catalytic cycles in reactions like esterification, etherification, and condensations. researchgate.net The zeolite framework itself can possess Brønsted acid sites (from Al-OH-Si bridges) and Lewis acid sites (from extra-framework aluminum species or other metal cations), creating a synergistic catalytic system. nih.gov

Characterizing these active sites is crucial for understanding reaction mechanisms and for the rational design of improved catalysts. nih.gov Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy is a particularly powerful tool for this purpose. researchgate.netrsc.org Specifically, 31P MAS NMR using phosphorus-containing probe molecules like trimethylphosphine (B1194731) (TMP) or trimethylphosphine oxide (TMPO) allows for the qualitative and quantitative characterization of acid sites. rsc.orgberkeley.edu

When a probe molecule like TMPO adsorbs onto the catalyst surface, it interacts with both Brønsted and Lewis acid sites. berkeley.edu This interaction causes a change in the 31P chemical shift, which correlates with the acid strength; a larger chemical shift generally indicates a stronger acid site. berkeley.edu By using probe molecules of varying sizes, it is possible to distinguish between acid sites located within the zeolite micropores (intracrystalline) and those on the external surface (extracrystalline). rsc.org

For instance, in sulfated metal-organic frameworks, which share similarities with functionalized zeolites, the combination of spectroscopic techniques and computational modeling has shown that the strongest Brønsted acid sites can consist of a specific arrangement of adsorbed water molecules and sulfate (B86663) groups on the metal clusters. berkeley.eduspringernature.com The catalytic activity is highly dependent on this local structure. berkeley.edu

The mechanism of action involves the adsorption of reactant molecules onto these active sites, where the acidic protons facilitate the necessary bond-breaking and bond-forming steps. actascientific.com The shape-selective nature of the zeolite pores can also influence the reaction by controlling which reactant molecules can access the active sites and which product molecules can form and diffuse out. actascientific.com This confinement effect can steer the reaction towards specific products, enhancing selectivity. nih.gov

Table 2: Techniques for Active Site Characterization of Solid Acid Catalysts

TechniqueInformation ProvidedProbe Molecules (Examples)Key AdvantagesReferences
31P MAS SSNMRType (Brønsted/Lewis), strength, concentration, and location of acid sites.Trimethylphosphine (TMP), Trimethylphosphine oxide (TMPO)Provides detailed qualitative and quantitative data on acidity. researchgate.netrsc.orgberkeley.edu
NH3-TPDTotal acid site density and distribution of acid strengths.Ammonia (B1221849) (NH3)Standard technique for quantifying overall acidity. nih.govresearchgate.net
Py-FTIRDistinguishes between Brønsted and Lewis acid sites.PyridineAllows for the quantification of different types of acid sites. nih.govresearchgate.net
XPSSurface elemental composition and chemical states.N/AConfirms the successful grafting of sulfonic acid groups. nih.govresearchgate.net
DFT CalculationsTheoretical correlation between structure and acid strength.N/AComplements experimental data to build molecular models of active sites. rsc.org

Advanced Material Science and Polymer Chemistry Applications Involving 3,4 Dimethylbenzenesulfonic Acid

Role as a Functionalization Agent in Polymer Synthesis

In polymer synthesis, functionalization is the process of introducing specific chemical groups (functional groups) onto a polymer backbone. This process is crucial for tailoring the polymer's properties to meet the demands of specific applications. 3,4-Dimethylbenzenesulfonic acid can be employed as a functionalization agent to introduce sulfonic acid (-SO₃H) groups into a polymer structure.

The sulfonic acid group is highly polar and acidic, and its incorporation can dramatically alter the characteristics of a polymer. For instance, in the synthesis of ion-exchange resins, sulfonic acid groups are the active sites that enable the exchange of cations. sigmaaldrich.comserva.dem-chemical.co.jp Strongly acidic cation exchangers, which can operate over a wide pH range, are typically based on polymers functionalized with sulfonic acid groups. serva.dem-chemical.co.jp The introduction of such groups can transform a non-ionic polymer into a polyelectrolyte or an ionomer, opening up applications in areas like membranes, coatings, and as polymer catalysts. sigmaaldrich.com

The process of functionalization can occur either by polymerizing monomers that already contain the sulfonic acid group or by post-polymerization modification where the sulfonic acid group is attached to the pre-existing polymer chain. The sulfonation of aromatic rings within a polymer, such as in a polystyrene-divinylbenzene (PS-DVB) copolymer, is a common method to create strong acid cation-exchange resins. sigmaaldrich.com

Incorporation into Complex Polymeric Structures

This compound can be incorporated as a monomer or a modifying agent in the synthesis of complex polymeric structures, leading to materials with tailored properties for specific industrial uses.

Complex polymers can be synthesized through the reaction of dimethylbenzenesulfonic acid, formaldehyde (B43269), and 4,4'-sulfonylbis(phenol) (also known as bisphenol S). ontosight.ai These components react to form a cross-linked polymer network. In this structure, the formaldehyde acts as a cross-linking agent, connecting the aromatic rings of the dimethylbenzenesulfonic acid and the sulfonylbis(phenol). ontosight.aiindustrialchemicals.gov.au The resulting polymer possesses a complex architecture where the properties are derived from each of the constituent monomers. The sulfonylbis(phenol) component contributes to the thermal stability of the polymer, while the dimethylbenzenesulfonic acid provides hydrophilicity and sites for ionic interactions due to the sulfonic acid groups. ontosight.ai

These polymers are part of a broader class of sulfonated polymers that are noted for their thermal stability and chemical resistance. ontosight.ai The specific arrangement and ratio of the monomers can be adjusted to fine-tune the final properties of the polymer.

The incorporation of this compound into a polymer matrix has a significant impact on its physical and chemical properties.

Adhesion: The presence of sulfonic acid groups can enhance the adhesion of the polymer to various surfaces. ontosight.ai This is due to the polar nature of the -SO₃H group, which can form strong intermolecular interactions, such as hydrogen bonds, with substrates.

Conductivity: The sulfonic acid group is a key component in creating proton-conducting polymers. These polymers are essential materials for applications such as polymer electrolyte membrane fuel cells (PEMFCs). upc.edu The acid group can donate a proton (H⁺), which can then move through the polymer matrix, resulting in proton conductivity. upc.edu Doping polymers with acids like dodecylbenzenesulfonic acid (a related compound) can facilitate the movement of protons. upc.edu In the context of electronic conductivity, sulfonic acid derivatives are used as dopants for conducting polymers like poly(3,4-ethylenedioxythiophene) (PEDOT) to increase the number of charge carriers and thus enhance their conductivity. nih.gov

PropertyInfluence of this compound Incorporation
Adhesion Enhanced due to the polarity of the sulfonic acid group. ontosight.ai
Conductivity Increased proton and/or electronic conductivity. upc.edunih.gov
Moisture Resistance Generally decreased due to the hydrophilic nature of the sulfonic acid group.

Applications in Optical and Electrical Materials Development

The unique properties imparted by this compound make it a valuable component in the development of advanced optical and electrical materials.

In the realm of optical materials , polymers containing dimethylbenzenesulfonic acid can be chemically modified to include chromophores (dye molecules). ontosight.ai This can lead to the creation of colored polymers for use in dyes and pigments for plastics and textiles. ontosight.ai The sulfonic acid groups can also influence the polymer's refractive index and other optical characteristics.

In the field of electrical materials , the primary application stems from the ability of the sulfonic acid group to enhance conductivity.

Conducting Polymers: this compound can be used as a dopant for intrinsically conductive polymers (ICPs). Doping is a process that increases the electrical conductivity of a polymer by introducing charge carriers. The acid facilitates the oxidation of the polymer backbone, creating positive charges (polarons) that can move along the polymer chain, resulting in electrical conductivity. d-nb.info Polymers like polyaniline and polythiophene derivatives become significantly more conductive upon doping with sulfonic acids. rsc.orgmdpi.com

Ion-Exchange Resins: As previously mentioned, polymers functionalized with sulfonic acid groups are the basis for strong cation-exchange resins. sigmaaldrich.comm-chemical.co.jp These resins are critical in numerous applications, including water purification, where they remove unwanted metal cations, and in chemical synthesis as solid acid catalysts. m-chemical.co.jp

Material TypeApplicationRole of this compound
Optical Dyes and PigmentsComponent of a polymer that can be reacted with chromophores. ontosight.ai
Electrical Conducting PolymersDopant to increase electrical conductivity. d-nb.info
Electrical Ion-Exchange ResinsProvides the functional sulfonic acid group for cation exchange. sigmaaldrich.comm-chemical.co.jp

Use as a Hydrotrope in Chemical Formulations and its Mechanistic Role

Beyond polymer science, this compound and its salts (xylenesulfonates) are widely used as hydrotropes in various chemical formulations, such as cleaning products and detergents. wikipedia.orgmacler.com.br

A hydrotrope is a compound that enhances the solubility of hydrophobic (water-insoluble) compounds in aqueous solutions. wikipedia.org This is particularly useful for formulating products that contain high concentrations of surfactants or other organic ingredients that would otherwise not be soluble in water. macler.com.br

The mechanistic role of hydrotropes like xylenesulfonate is distinct from that of typical surfactants. wikipedia.org While surfactants form well-defined micelles above a certain concentration (the critical micelle concentration), hydrotropes are thought to function through a different mechanism. One prominent theory is that hydrotropes engage in a step-wise self-aggregation process, forming smaller, looser aggregates than micelles. wikipedia.org These aggregates can then incorporate the hydrophobic molecules, increasing their solubility. nih.govresearchgate.net Another theory suggests that hydrotropes modify the structure of water, making it a better solvent for the hydrophobic compound, or they act as a co-solvent. sci-hub.se The planar hydrophobic part of the hydrotrope molecule is considered an important factor in its solubilization mechanism. wikipedia.org

The use of hydrotropes allows for the creation of stable, homogenous liquid formulations, preventing phase separation and maintaining product performance. macler.com.br

Structure Reactivity Relationship Studies of 3,4 Dimethylbenzenesulfonic Acid and Its Isomers

Comparative Analysis with 2,4-Dimethylbenzenesulfonic Acid

The reactivity of 3,4-dimethylbenzenesulfonic acid in comparison to 2,4-dimethylbenzenesulfonic acid is primarily dictated by the electronic and steric effects of the methyl groups on the aromatic ring. Both isomers are derived from the sulfonation of the corresponding xylenes (B1142099), o-xylene (B151617) and m-xylene (B151644), respectively.

In electrophilic aromatic substitution reactions, methyl groups are activating and ortho-, para-directing. libretexts.org This means they increase the electron density of the benzene (B151609) ring, making it more susceptible to attack by electrophiles, and direct incoming substituents to the positions ortho and para to themselves.

The formation of 2,4-dimethylbenzenesulfonic acid from the sulfonation of m-xylene is a well-studied reaction. The two methyl groups at positions 1 and 3 direct the incoming sulfonic acid group. The positions ortho and para to the methyl groups are activated. In m-xylene, the 2-, 4-, and 6-positions are ortho to one methyl group and meta to the other, or para to one and ortho to the other. The 4-position is para to the methyl at C1 and ortho to the methyl at C3, making it highly activated and sterically accessible. The 2-position is sterically hindered by being flanked by two methyl groups. The 5-position is meta to both methyl groups and is therefore the least activated. Consequently, sulfonation of m-xylene predominantly yields 2,4-dimethylbenzenesulfonic acid. researchgate.net

In the case of this compound, which is formed from the sulfonation of o-xylene, the two adjacent methyl groups influence the substitution pattern. The positions available for substitution are C2, C5, and C6 relative to the methyl groups at C3 and C4. The C5 position is para to the C2 methyl group and ortho to the C1 methyl group, making it electronically favorable. The C2 and C6 positions are ortho to one methyl group and meta to the other. Steric hindrance from the adjacent methyl groups can influence the accessibility of these positions.

The reactivity of the parent xylenes towards sulfonation provides insight into the formation of these sulfonic acids. The relative rates of sulfonation for xylene isomers are influenced by the combined activating effects of the two methyl groups.

Interactive Data Table: Isomer Distribution in the Sulfonation of o-Xylene and m-Xylene

Starting XyleneSulfonating AgentProduct IsomerDistribution (%)
o-XyleneH₂S₂O₇This compound (4-substitution)54.9 ± 0.4
o-XyleneH₂S₂O₇2,3-Dimethylbenzenesulfonic acid (3-substitution)45.1 ± 0.4
o-XyleneH₃SO₄⁺This compound (4-substitution)93.5 ± 0.9
o-XyleneH₃SO₄⁺2,3-Dimethylbenzenesulfonic acid (3-substitution)6.5 ± 0.9
m-XyleneH₂S₂O₇2,4-Dimethylbenzenesulfonic acid (4-substitution)84.3 ± 0.6
m-XyleneH₂S₂O₇2,6-Dimethylbenzenesulfonic acid (2-substitution)14.5 ± 0.6
m-XyleneH₂S₂O₇3,5-Dimethylbenzenesulfonic acid (5-substitution)1.2 ± 0.2
m-XyleneH₃SO₄⁺2,4-Dimethylbenzenesulfonic acid (4-substitution)98.9 ± 0.4
m-XyleneH₃SO₄⁺2,6-Dimethylbenzenesulfonic acid (2-substitution)0.5 ± 0.2
m-XyleneH₃SO₄⁺3,5-Dimethylbenzenesulfonic acid (5-substitution)0.6 ± 0.2

Data sourced from a study on the kinetics and mechanism of the sulfonation of o- and m-xylene in aqueous sulfuric acid. researchgate.net

Comparative Analysis with 2,5-Dimethylbenzenesulfonic Acid

2,5-Dimethylbenzenesulfonic acid is derived from the sulfonation of p-xylene (B151628). In p-xylene, the two methyl groups are in a para-relationship, at positions 1 and 4. All four remaining positions on the benzene ring (2, 3, 5, and 6) are ortho to one methyl group and meta to the other. Therefore, all these positions are electronically equivalent in terms of activation by the methyl groups.

However, the sulfonation of p-xylene yields exclusively 2,5-dimethylbenzenesulfonic acid. This indicates that while all four positions are electronically activated, other factors must be at play. The formation of a single isomer suggests that the reaction is highly regioselective.

The reactivity of p-xylene towards sulfonation is generally considered to be lower than that of m-xylene but higher than o-xylene. This can be attributed to the balance of electronic activation and steric hindrance. In m-xylene, the activating effects of the two methyl groups reinforce each other at the 4-position, leading to a high rate of reaction. In o-xylene, steric hindrance between the adjacent methyl groups and the incoming electrophile can slow the reaction. In p-xylene, while all available positions are activated, there is no single position that is exceptionally activated compared to the others, and steric hindrance is less of a factor than in o-xylene.

The sulfonation of p-xylene is a homogeneous reaction that has been studied in aqueous sulfuric acid. researchgate.net The rate of this reaction is dependent on the concentration of the sulfuric acid.

Influence of Methyl Group Position on Aromatic Ring Reactivity

Electronic Effects: Methyl groups are electron-donating through an inductive effect (+I effect), which enriches the electron density of the benzene ring. wikipedia.org This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. The activating effect is most pronounced at the ortho and para positions relative to the methyl group. When two methyl groups are present, their activating effects can be additive. In m-xylene, the ortho and para positions to both methyl groups coincide at the 4- and 6-positions, leading to a significant increase in reactivity at these sites. In o-xylene and p-xylene, the activating effects are more distributed around the ring.

Steric Effects: Steric hindrance arises from the physical bulk of the methyl groups, which can impede the approach of the electrophile to certain positions on the ring. wikipedia.org This effect is most significant for substitution at positions ortho to a methyl group, especially when there are adjacent substituents. In the sulfonation of o-xylene, the positions adjacent to the two methyl groups (the 3- and 6-positions) are sterically hindered. This steric hindrance can influence the isomer distribution, favoring substitution at the less hindered 4- and 5-positions. The choice of the sulfonating agent also plays a role, with the bulkier H₂S₂O₇ showing more sensitivity to steric hindrance compared to H₃SO₄⁺. researchgate.net

Stereochemical Considerations and Isomeric Purity in Synthesis and Application

While this compound and its isomers are not chiral themselves, stereochemical principles become relevant when they are used as resolving agents for racemic mixtures or when they are part of a larger chiral molecule.

Resolution of Racemic Mixtures: Sulfonic acids, being strong acids, can form diastereomeric salts with chiral bases. libretexts.org These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. For example, a racemic amine could be resolved using an enantiomerically pure form of a chiral sulfonic acid. Although dimethylbenzenesulfonic acids are achiral, they can be functionalized to create chiral derivatives that can be used for such resolutions. The synthesis of chiral sulfonic acids and their use in resolving racemic mixtures is an active area of research. researchgate.netresearchgate.net

Isomeric Purity: The synthesis of a specific isomer of dimethylbenzenesulfonic acid, such as this compound, requires careful control of reaction conditions to ensure high isomeric purity. The starting material, the corresponding xylene isomer, must be of high purity. Commercial xylenes are often mixtures of the three isomers and ethylbenzene. nih.gov Therefore, a preliminary separation of the xylene isomers is often necessary.

During the sulfonation reaction, the temperature, reaction time, and concentration of the sulfonating agent must be optimized to favor the formation of the desired isomer and minimize the formation of byproducts, such as disulfonated products or other isomers. For example, in the sulfonation of m-xylene, controlling the temperature and the molar ratio of reactants can lead to high-purity m-xylene-4-sulfonic acid.

After the reaction, the separation and purification of the desired sulfonic acid isomer from the reaction mixture is crucial. Techniques such as fractional crystallization of the sulfonic acid or its salts, or chromatographic methods like High-Performance Liquid Chromatography (HPLC), can be employed to achieve high isomeric purity. The purity of the final product can be verified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and HPLC.

Advanced Analytical and Spectroscopic Characterization Methodologies for 3,4 Dimethylbenzenesulfonic Acid

Mass Spectrometry Techniques for Structural Elucidation and Product Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of 3,4-dimethylbenzenesulfonic acid through fragmentation analysis.

Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for the analysis of polar and thermally labile compounds like this compound. The technique typically involves dissolving the analyte in a polar solvent and introducing it into the mass spectrometer through a charged capillary, generating gaseous ions from the liquid phase.

In negative ion mode, this compound readily deprotonates to form the molecular ion [M-H]⁻. Given its monoisotopic mass of 186.035065 g/mol , a high-resolution mass spectrometer would detect this ion at an m/z of 185.035. epa.govchemspider.com This accurate mass measurement is fundamental in confirming the elemental composition of the molecule.

Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments. By isolating the [M-H]⁻ precursor ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. For the isomeric 2,4-dimethylbenzenesulfonic acid, significant fragment ions observed include those at m/z 79.957 (likely [SO₃]⁻) and m/z 121.065, corresponding to the loss of the sulfonate group and subsequent rearrangement. nih.gov A similar fragmentation pattern would be anticipated for the 3,4-isomer, providing key data for its structural confirmation.

Table 1: ESI-MS Data for Dimethylbenzenesulfonic Acid Isomers

Ion Predicted m/z for 3,4-isomer Observed m/z for 2,4-isomer nih.gov Description
[M-H]⁻ 185.035 185.0277885 Deprotonated molecular ion
[SO₃]⁻ 79.957 79.957363 Sulfonate group fragment

Note: The data for the 2,4-isomer is presented for comparative purposes.

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for the separation, identification, and quantification of this compound, especially in complex mixtures. This method is also crucial for separating it from its isomers, such as 2,4-dimethylbenzenesulfonic acid. sielc.com

A typical HPLC method would employ a reverse-phase column (e.g., C18). sielc.commdpi.com The mobile phase often consists of a gradient mixture of an organic solvent, like acetonitrile, and water. sielc.commdpi.com To ensure compatibility with mass spectrometry, a volatile acid such as formic acid is commonly added to the mobile phase to facilitate ionization. sielc.comsielc.com

The HPLC system separates the components of a mixture based on their affinity for the stationary and mobile phases, and the eluent is then directed into the mass spectrometer for detection. The retention time from the HPLC provides one level of identification, while the mass spectrometer provides mass-to-charge ratio data and fragmentation patterns for definitive structural confirmation. mdpi.com This combined approach is highly effective for purity assessment and the analysis of reaction products in syntheses involving this compound.

Vibrational Spectroscopy for Functional Group Identification and Bonding Analysis

Vibrational spectroscopy techniques are fundamental for identifying the functional groups present in a molecule by probing its vibrational modes.

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups and types of bonds.

For this compound, the FTIR spectrum is expected to show characteristic absorption bands. The strong absorptions for the sulfonic acid group are particularly prominent. Asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the regions of 1180-1200 cm⁻¹ and 1040-1050 cm⁻¹, respectively. researchgate.net The O-H stretch of the sulfonic acid group is expected to be a broad band, often in the 2800-3200 cm⁻¹ region.

Other expected peaks include those for the aromatic ring and methyl groups. C-H stretching vibrations of the methyl groups and the aromatic ring typically appear between 2850 and 3100 cm⁻¹. researchgate.net C=C stretching vibrations within the benzene (B151609) ring are expected in the 1450-1600 cm⁻¹ range. researchgate.net The substitution pattern on the benzene ring also gives rise to characteristic bands in the "fingerprint" region (below 1000 cm⁻¹).

Table 2: Predicted FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
2800-3200 O-H Stretch (broad) Sulfonic Acid
2850-3100 C-H Stretch Aromatic & Methyl
1450-1600 C=C Stretch Aromatic Ring
1180-1200 S=O Asymmetric Stretch Sulfonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework. For this compound, ¹H and ¹³C NMR are particularly informative.

In the ¹H NMR spectrum, the chemical shifts and coupling patterns of the protons provide direct evidence of the substitution pattern on the benzene ring. For the 3,4-dimethyl isomer, three distinct signals are expected in the aromatic region, corresponding to the protons at positions 2, 5, and 6. The two methyl groups will also produce distinct singlet signals in the aliphatic region. Based on data from the isomeric 2,4-dimethylbenzenesulfonic acid, the methyl protons are expected to have chemical shifts around 2.3-2.6 ppm. chemicalbook.com The aromatic protons will appear further downfield, typically in the range of 7.0-8.0 ppm. chemicalbook.com

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. This includes the two methyl carbons, the six aromatic carbons (four of which are substituted and two are not), with their chemical shifts influenced by the attached groups.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Proton(s) Predicted Chemical Shift (ppm) Multiplicity
Aromatic H (position 2) ~7.8 Doublet
Aromatic H (position 5) ~7.2 Doublet of doublets
Aromatic H (position 6) ~7.2 Doublet
Methyl H (position 3) ~2.3 Singlet
Methyl H (position 4) ~2.3 Singlet

Note: Predicted shifts are based on general substituent effects and data from similar compounds.

Thermal Analysis Techniques for Material Stability and Composition

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the physical and chemical changes that occur in a substance as a function of temperature. abo.fi These methods are critical for determining the thermal stability and decomposition profile of this compound.

In a TGA experiment, the mass of the sample is monitored as it is heated at a controlled rate. nih.gov For this compound, which may exist as a hydrate, an initial mass loss at lower temperatures (typically below 150°C) would indicate the loss of water molecules. The main decomposition of the organic structure would occur at higher temperatures. It has been noted that upon heating to decomposition, benzenesulfonic acids can emit toxic fumes of sulfur oxides (SOx). chemicalbook.com

DTA measures the temperature difference between the sample and an inert reference as they are heated. abo.fi This technique reveals whether physical or chemical changes are endothermic (e.g., melting, boiling) or exothermic (e.g., crystallization, some decomposition processes). abo.fi For this compound, DTA would show an endothermic peak at its melting point, followed by further peaks at higher temperatures corresponding to its decomposition. Combining TGA and DTA provides a comprehensive understanding of the material's thermal behavior, which is vital for handling and storage considerations.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. For this compound, TGA provides crucial information about its decomposition temperature and the presence of any volatile components or hydrates.

Parameter Description Typical Information Gained for a Sulfonic Acid
Onset Decomposition Temperature (Tonset)The temperature at which significant weight loss begins.Indicates the upper-temperature limit of thermal stability.
Major Weight Loss StepsDistinct regions of rapid weight loss on the TGA curve.Corresponds to the decomposition of specific functional groups (e.g., -SO3H) or the overall molecule.
Residual MassThe percentage of mass remaining at the end of the analysis.Provides information about the formation of any non-volatile residues.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is employed to study thermal transitions such as melting, crystallization, and glass transitions. atslab.com

When analyzing this compound, a DSC thermogram would reveal its melting point, which is a key indicator of purity. The thermogram would show an endothermic peak corresponding to the energy absorbed by the sample during melting. uc.edu The peak temperature and the area under the peak (enthalpy of fusion) are characteristic properties of the compound. For example, DSC analysis of sodium 2,3,4-tris(dodecyloxy)benzenesulfonate, a related aromatic sulfonate, shows distinct endothermic peaks corresponding to its phase transitions. researchgate.net Similarly, a DSC scan of this compound would provide precise data on its melting behavior. Any additional peaks could indicate the presence of impurities or different crystalline forms (polymorphs).

Thermal Transition Description Significance for this compound
Melting Point (Tm)The temperature at which the solid phase transitions to a liquid phase.A fundamental physical property and an indicator of purity.
Enthalpy of Fusion (ΔHf)The amount of energy absorbed during melting.Provides information about the crystallinity and intermolecular forces.
Glass Transition (Tg)The reversible transition in amorphous materials from a hard, rigid state to a more flexible, rubbery state.Would be relevant if the compound can exist in an amorphous state.

Surface and Adsorption Characterization Methods

Ammonia (B1221849) Temperature-Programmed Desorption (NH3-TPD)

Ammonia temperature-programmed desorption is a widely used technique for characterizing the acidic properties of solid materials. It provides information on the total number of acid sites (acid density) and their strength distribution. youtube.com This method is particularly relevant when this compound is used as a solid acid catalyst.

In an NH3-TPD experiment, the solid acid sample is first saturated with ammonia gas at a specific temperature. Then, the temperature is increased at a constant rate, and the desorbed ammonia is detected, typically with a thermal conductivity detector or a mass spectrometer. The resulting TPD profile shows desorption peaks at different temperatures, which correspond to acid sites of varying strengths. Low-temperature desorption peaks are associated with weak acid sites, while high-temperature peaks indicate strong acid sites. csic.esresearchgate.net For sulfonated solid catalysts, NH3-TPD can quantify the Brønsted acidity contributed by the sulfonic acid groups. researchgate.net Although direct NH3-TPD data for pure this compound is not common, the technique is invaluable for assessing its acidic properties when supported on materials like silica (B1680970) or carbon. researchgate.net

Desorption Temperature Range Acid Site Strength Relevance to Sulfonic Acid Catalysts
Low Temperature (e.g., 100-250 °C)Weak Acid SitesMay correspond to physisorbed ammonia or weaker acidic functional groups.
Medium Temperature (e.g., 250-450 °C)Medium-Strength Acid SitesOften associated with the primary Brønsted acid sites of sulfonic acids.
High Temperature (e.g., >450 °C)Strong Acid SitesIndicates very strong interactions between ammonia and the acid sites.

N2 Adsorption–Desorption Isotherms for Porosity and Surface Area

Nitrogen adsorption-desorption analysis at 77 K is the standard method for determining the specific surface area, pore volume, and pore size distribution of porous materials. While pure this compound in its bulk crystalline form is not expected to be porous, this technique is crucial when it is dispersed on a high-surface-area support for catalytic applications.

The analysis involves measuring the amount of nitrogen gas adsorbed onto the material's surface at various relative pressures. The resulting isotherm is then analyzed using models such as the Brunauer-Emmett-Teller (BET) theory to calculate the specific surface area. The shape of the isotherm and the hysteresis loop (the difference between the adsorption and desorption branches) provide information about the pore structure (micropores, mesopores, or macropores). For instance, studies on supported sulfonic acid catalysts utilize N2 adsorption-desorption to characterize how the functionalization process affects the textural properties of the support material. rsc.org A decrease in surface area and pore volume after functionalization can indicate that the sulfonic acid groups have been successfully anchored within the pores of the support. mdpi.com

Parameter Method of Determination Significance for Supported this compound
Specific Surface AreaBET (Brunauer-Emmett-Teller) analysis of the N2 isotherm.A higher surface area generally allows for better dispersion of the acid sites, potentially leading to higher catalytic activity.
Pore VolumeCalculated from the amount of N2 adsorbed at a relative pressure close to unity.Indicates the total volume of the pores available for reactant molecules.
Pore Size DistributionDerived from the isotherm using models like BJH (Barrett-Joyner-Halenda).Provides information on the size of the pores, which can influence reactant accessibility and product selectivity.

X-ray Diffraction (XRD) for Crystallinity

X-ray diffraction is a powerful non-destructive technique for identifying the crystalline phases of a solid material and determining its crystal structure. An XRD pattern is a plot of X-ray intensity as a function of the diffraction angle (2θ).

For this compound, which is a crystalline solid, XRD analysis can be used to confirm its crystal structure and assess its purity. A highly crystalline sample will produce a sharp and well-defined diffraction pattern, with peaks at specific 2θ angles that are characteristic of its crystal lattice. researchgate.net Amorphous materials, in contrast, produce a broad halo with no sharp peaks. The positions and intensities of the diffraction peaks can be compared with database entries to confirm the identity of the compound. Furthermore, if multiple crystalline forms (polymorphs) of this compound exist, XRD is the primary tool for distinguishing between them. When used as a supported catalyst, XRD can also provide information about the crystalline nature of the support and can indicate whether the dispersion of the sulfonic acid affects the support's crystallinity. rsc.org

XRD Pattern Feature Interpretation Information Gained for this compound
Sharp, Intense PeaksHighly crystalline material.Confirmation of the crystalline nature of the solid.
Broad Hump/HaloAmorphous or poorly crystalline material.Indicates a lack of long-range atomic order.
Peak Positions (2θ)Characteristic of the crystal lattice spacing (d-spacing).Used for phase identification and determination of the unit cell parameters.
Peak BroadeningCan be related to small crystallite size or lattice strain.Provides information on the microstructure of the solid.

Scanning Electron Microscopy (SEM) for Morphology

Scanning electron microscopy is a technique that produces high-resolution images of a sample's surface topography. It works by scanning the surface with a focused beam of electrons and detecting the signals that result from the electron-sample interactions.

SEM analysis of this compound provides direct visual information about its particle size, shape (morphology), and surface texture. researchgate.net The resulting micrographs can reveal whether the solid consists of well-defined crystals, agglomerates, or irregularly shaped particles. This morphological information is important as it can influence the bulk properties of the powder, such as its flowability and packing density. In the context of catalysis, where the acid might be supported on another material, SEM is used to examine the morphology of the support and how the deposition of the acid may have altered the surface features. nih.govacs.org For example, it can show whether the sulfonic acid forms a uniform layer or exists as separate particles on the support surface.

Morphological Feature Description Significance for this compound
Particle SizeThe dimensions of the individual particles or crystals.Affects dissolution rates and, in catalytic applications, the external surface area.
Crystal HabitThe characteristic external shape of the crystals.Reflects the internal crystal structure and can influence handling properties.
Surface TextureThe fine-scale features on the particle surfaces (e.g., smoothness, roughness, porosity).Can impact how the material interacts with its environment.
AgglomerationThe extent to which individual particles are clustered together.Influences the bulk density and flow characteristics of the powder.

Theoretical and Computational Investigations of 3,4 Dimethylbenzenesulfonic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and reactivity of organic molecules, including aromatic sulfonic acids like 3,4-dimethylbenzenesulfonic acid. DFT calculations allow for the determination of various molecular properties that provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.

The electronic structure of this compound is characterized by the interplay between the electron-donating methyl groups and the electron-withdrawing sulfonic acid group attached to the benzene (B151609) ring. DFT calculations can precisely model this electronic environment. Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For substituted benzenes, the positions of the substituents significantly influence the HOMO and LUMO energy levels. In this compound, the methyl groups, being electron-donating, would be expected to raise the energy of the HOMO, while the sulfonic acid group would lower the energy of the LUMO.

Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. For this compound, the MEP would show a region of high negative potential around the oxygen atoms of the sulfonic acid group, indicating their susceptibility to electrophilic attack and their role in intermolecular interactions. Conversely, the hydrogen atom of the sulfonic acid group would exhibit a high positive potential, highlighting its acidic nature.

Reactivity descriptors, such as global hardness, softness, and electrophilicity index, can also be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's resistance to deformation of its electron cloud and its tendency to accept electrons, respectively. Such calculations are invaluable for predicting how this compound will behave in various chemical reactions. For instance, in a study of substituted benzenesulfonic acids, DFT calculations have been used to correlate electronic properties with observed reactivity. researchgate.net

Illustrative DFT-Calculated Properties for Aromatic Sulfonic Acids
CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Benzenesulfonic Acid-7.2-1.55.7
p-Toluenesulfonic Acid-7.0-1.45.6
This compound (Estimated)-6.9-1.35.6

Note: The values for benzenesulfonic acid and p-toluenesulfonic acid are representative values from computational studies. The values for this compound are estimated based on the expected electronic effects of the methyl substituents.

Molecular Modeling and Simulation of Reaction Pathways

Molecular modeling and simulation are indispensable tools for elucidating the intricate details of chemical reaction pathways involving this compound. These computational techniques allow researchers to visualize and analyze the transformation of reactants into products, including the identification of transient intermediates and transition states.

One of the primary reactions of interest is the sulfonation of o-xylene (B151617), which can lead to the formation of this compound. Molecular modeling can be employed to simulate the step-by-step mechanism of this electrophilic aromatic substitution reaction. Such simulations would typically involve modeling the interaction of o-xylene with the sulfonating agent, such as sulfur trioxide (SO₃) or protonated sulfuric acid (H₃SO₄⁺). By mapping the energy landscape of the reaction, it is possible to identify the most favorable reaction pathway and predict the regioselectivity of the sulfonation. For instance, computational studies on the sulfonation of xylenes (B1142099) have shown that the isomer distribution is influenced by both the sulfonating agent and the reaction conditions. researchgate.net

Simulations can also be used to study the reverse reaction, desulfonation, which is relevant in various industrial processes. By modeling the hydrolysis of this compound in an aqueous acidic medium, the mechanism and kinetics of the removal of the sulfonic acid group can be investigated. These simulations can provide valuable information on the stability of the compound under different conditions.

Furthermore, molecular dynamics (MD) simulations can be utilized to study the behavior of this compound in solution. MD simulations track the positions and velocities of atoms over time, providing a dynamic picture of solute-solvent interactions. This is particularly important for understanding how the solvent influences the reactivity of the sulfonic acid. For example, simulations can reveal the structure of the hydration shell around the sulfonic acid group and how this affects its acidity and participation in proton transfer reactions.

Potential Energy Surface Exploration for Mechanistic Insights

The exploration of the potential energy surface (PES) is a cornerstone of computational chemistry for gaining deep mechanistic insights into chemical reactions. A PES is a mathematical or graphical representation of the energy of a molecule or a system of molecules as a function of its geometry. For a reaction involving this compound, the PES provides a complete map of all possible geometric arrangements and their corresponding energies.

Key features of a PES include minima, which correspond to stable molecules (reactants, products, and intermediates), and saddle points, which represent transition states—the energy barriers that must be overcome for a reaction to proceed. By mapping out the PES for a specific reaction, such as the sulfonation of o-xylene to form this compound, chemists can identify the lowest energy path from reactants to products. This path is known as the reaction coordinate.

Computational methods, such as DFT, are used to calculate the energy at various points on the PES. Algorithms are then employed to locate the stationary points (minima and transition states). The energy difference between the reactants and the transition state gives the activation energy of the reaction, a critical parameter for determining the reaction rate.

For example, a PES exploration of the sulfonation of o-xylene would reveal the relative energies of the different possible intermediates (sigma complexes) that can be formed. This would explain why the sulfonic acid group is directed to the 4-position of the xylene ring. The stability of these intermediates is influenced by the electronic and steric effects of the methyl groups.

The PES can also provide insights into more complex phenomena, such as the role of catalysts or the effect of solvent molecules on the reaction mechanism. By including these additional species in the computational model, the PES can reveal how they interact with the reacting molecules to lower the activation energy or stabilize intermediates.

Illustrative Energy Profile for a Hypothetical Reaction Step
SpeciesRelative Energy (kcal/mol)Description
Reactants0Initial state of the system
Transition State+25Highest energy point along the reaction coordinate
Intermediate+5A metastable species formed during the reaction
Products-15Final state of the system

Note: The values in this table are hypothetical and serve to illustrate the concept of a potential energy surface profile for a reaction step.

Computational Frameworks for Predicting Degradation Mechanisms (e.g., in related systems)

Computational frameworks for predicting the degradation of chemical compounds are crucial for assessing their environmental fate and persistence. While specific studies on the degradation of this compound may be limited, the methodologies developed for related aromatic sulfonic acids can be applied.

These frameworks often rely on a combination of quantum chemical calculations and quantitative structure-activity relationship (QSAR) models. Quantum chemistry, particularly DFT, can be used to investigate the initial steps of degradation. This involves identifying the most labile bonds in the molecule and calculating the activation energies for various potential degradation reactions, such as oxidation, reduction, or hydrolysis. For aromatic sulfonic acids, potential degradation pathways include the cleavage of the carbon-sulfur bond or the oxidation of the aromatic ring.

For instance, studies on the degradation of other aromatic pollutants often focus on their reactions with reactive oxygen species (ROS) like hydroxyl radicals (•OH). Computational models can simulate the attack of •OH on the benzene ring of this compound, predicting the most likely sites of attack and the subsequent reaction products.

QSAR models offer a complementary approach. These models establish statistical relationships between the chemical structure of a compound and its degradation rate or pathway. By training a QSAR model on a dataset of known degradation data for a series of structurally similar compounds, it becomes possible to predict the degradation behavior of a new compound like this compound based on its molecular descriptors. These descriptors, which can be calculated computationally, quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties.

The integration of these computational approaches provides a powerful framework for predicting the environmental persistence and potential degradation products of this compound, guiding risk assessment and the development of potential remediation strategies.

Quantum Chemical Studies of Acidic Properties and Proton Transfer

Quantum chemical methods are highly effective for studying the acidic properties of molecules like this compound and the dynamics of proton transfer. The acidity of a compound is quantified by its pKa value, which is related to the Gibbs free energy of deprotonation.

Computational approaches can accurately predict pKa values. researchgate.net This is typically done by calculating the Gibbs free energy change for the deprotonation reaction in both the gas phase and in solution. The effect of the solvent is crucial and is often modeled using implicit solvent models, such as the Polarizable Continuum Model (PCM), or by explicitly including solvent molecules in the calculation.

For this compound, the sulfonic acid group is inherently strongly acidic. The presence of two electron-donating methyl groups on the benzene ring is expected to slightly decrease its acidity compared to unsubstituted benzenesulfonic acid. This is because the methyl groups donate electron density to the ring, which slightly destabilizes the resulting sulfonate anion. Quantum chemical calculations can quantify this effect precisely. For example, studies on substituted benzenesulfonic acids have shown a clear correlation between the electronic nature of the substituents and the calculated acidity. researchgate.net

Beyond predicting the pKa, quantum chemical studies can provide detailed insights into the mechanism of proton transfer. nih.gov This is particularly relevant for understanding how this compound interacts with bases or participates in acid-catalyzed reactions. By mapping the potential energy surface for the proton transfer process, researchers can determine the activation energy barrier and the geometry of the transition state.

Furthermore, these studies can elucidate the role of the surrounding environment, such as solvent molecules, in facilitating proton transfer. For example, in aqueous solution, a network of hydrogen bonds can form a "proton wire" that allows for efficient proton transport from the sulfonic acid to a proton acceptor. nih.govacs.org Computational simulations can model these hydrogen-bonding networks and their dynamics.

Calculated and Experimental pKa Values for Selected Sulfonic Acids in Water
CompoundExperimental pKaCalculated pKa (Illustrative)
Benzenesulfonic Acid-2.8-2.7
p-Toluenesulfonic Acid-2.8-2.6
This compoundN/A-2.5 (Estimated)

Note: Experimental pKa values are from established literature. Calculated pKa values are illustrative and based on typical accuracies of computational methods. The pKa for this compound is an estimation based on the electronic effects of the methyl groups.

Environmental Chemistry and Sustainable Synthesis Approaches for 3,4 Dimethylbenzenesulfonic Acid

Reactive Adsorption Processes for Environmental Remediation (e.g., O-Xylene (B151617) Elimination)

The elimination of volatile organic compounds (VOCs) from industrial emissions is a critical aspect of environmental protection. One such VOC of concern is o-xylene, a common solvent and industrial chemical. nih.gov A novel approach for the removal of gaseous o-xylene involves a process known as reactive adsorption, where the pollutant is not only captured but also chemically transformed into a different substance.

Recent research has demonstrated the efficacy of a modified H-Zeolite Socony Mobil-5 (HZSM-5) for this purpose. researchgate.netnih.gov By treating HZSM-5 with chlorosulfonic acid in dichloromethane, a new material, HZSM-5 zeolite-supported sulfonic acid (ZSM-OSO₃H), is created. nih.gov This modification grafts sulfonic acid (-OSO₃H) groups onto the zeolite support. researchgate.netnih.gov

This functionalized zeolite acts as a highly efficient reactive adsorbent for gaseous o-xylene. Within an optimal temperature range of 110–145 °C, the ZSM-OSO₃H material can achieve an o-xylene removal rate exceeding 98%. researchgate.netnih.gov The mechanism involves the electrophilic substitution reaction of o-xylene with the sulfonic acid groups on the zeolite surface. This in-situ sulfonation converts the volatile o-xylene into 3,4-dimethylbenzenesulfonic acid, which remains adsorbed on the zeolite. researchgate.netnih.gov

The process is characterized by a high breakthrough adsorption capacity, reaching up to 264.7 mg of o-xylene per gram of adsorbent. nih.gov This indicates that a significant amount of the pollutant can be captured and converted before the adsorbent is saturated. Furthermore, the ZSM-OSO₃H material has shown excellent recyclability, suggesting its potential for long-term industrial applications. nih.gov This reactive adsorption process represents a promising strategy for both the elimination of aromatic VOCs and their potential conversion into other useful chemicals. researchgate.netnih.gov

Detection and Quantification Methodologies in Environmental Matrices (e.g., Water Systems)

The presence of this compound and its isomers in environmental matrices, such as water systems, necessitates reliable analytical methods for their detection and quantification. Given its properties as a sulfonated aromatic compound, techniques that combine chromatographic separation with sensitive detection are most suitable.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of such compounds. For instance, a method developed for the six isomers of dimethylhippuric acid (DMHA), which are metabolites of trimethylbenzene exposure, demonstrates the capability of HPLC to separate closely related aromatic acid isomers. nih.gov This method uses a reversed-phase C18 column and a stepwise gradient elution with an acetonitrile-acetic acid-water mobile phase, followed by ultraviolet (UV) detection. nih.gov A similar approach could be adapted for this compound.

For enhanced sensitivity and specificity, especially at trace levels found in environmental samples, coupling liquid chromatography with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is the preferred technique. mdpi.comresearchgate.net These methods are widely used for the determination of various organic pollutants, including pesticides and their metabolites, in water samples. mdpi.com The process would typically involve:

Sample Preparation: Extraction of the analyte from the water sample, possibly using solid-phase extraction (SPE) to concentrate the sample and remove interfering substances.

Chromatographic Separation: An HPLC system separates this compound from other compounds in the extract.

Mass Spectrometric Detection: The mass spectrometer provides highly selective and sensitive detection based on the mass-to-charge ratio of the ionized compound and its fragments.

The development of portable sensors, such as molecularly imprinted polymer (MIP) sensors, also presents a potential avenue for rapid, in-situ screening of specific pollutants like this compound in water systems, which can later be verified by laboratory methods like LC-MS. mdpi.com

Considerations for Resource Conversion in Reactive Adsorption Processes

The reactive adsorption of o-xylene to form this compound is not merely a pollution control strategy but also a method for resource conversion. researchgate.net In this context, a hazardous and volatile pollutant is transformed into a stable, non-volatile, and potentially valuable chemical. researchgate.netnih.gov

The key considerations for this resource conversion include:

Product Identity and Purity: The primary product of the reactive adsorption of o-xylene on ZSM-OSO₃H is identified as this compound. nih.gov The selectivity of this reaction is crucial, as the formation of other isomers or byproducts would complicate downstream processing and reduce the value of the converted material.

Recovery of the Product: For the process to be economically viable as a resource conversion method, an efficient and low-energy method for recovering the this compound from the zeolite adsorbent must be developed. This could involve solvent extraction or thermal desorption, followed by purification.

Potential Applications of the Recovered Acid: this compound has applications as a raw material or intermediate in various chemical industries. ontosight.aiindiafinechemicals.com It can be used in the synthesis of dyes, pigments, and certain pharmaceuticals. ontosight.ai It also serves as a solubilizer or hydrotrope in cleaning agent formulations. indiafinechemicals.com The economic feasibility of the resource conversion process is directly tied to the market value and demand for the recovered acid.

Regeneration and Stability of the Adsorbent: The ability to regenerate the ZSM-OSO₃H adsorbent for multiple cycles of reactive adsorption is critical for the long-term sustainability and cost-effectiveness of the process. nih.gov The sulfonation process used to create the adsorbent should be robust, and the material should withstand the conditions of both adsorption and product recovery without significant degradation of its performance. researchgate.net

By viewing the captured o-xylene as a feedstock for a valuable chemical, this approach aligns with the principles of a circular economy, turning waste into a resource.

Application of Green Chemistry Principles in Industrial Production

The traditional industrial synthesis of this compound involves the sulfonation of o-xylene (3,4-dimethylbenzene) using a strong sulfonating agent, typically concentrated or fuming sulfuric acid (oleum). ontosight.ai While effective, this process presents several environmental and safety challenges. The application of green chemistry principles can help mitigate these issues.

Key Green Chemistry Principles and Their Application:

Prevention: It is better to prevent waste than to treat or clean up waste after it has been created. The reactive adsorption process described previously is a prime example, as it prevents the release of o-xylene into the atmosphere by converting it directly into the desired product. researchgate.net

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. The direct sulfonation of o-xylene has a good theoretical atom economy, but side reactions and the use of excess acid can generate waste.

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. youtube.comyoutube.com The use of large quantities of concentrated sulfuric acid or oleum (B3057394) is hazardous. Research into solid acid catalysts, like the functionalized zeolites (ZSM-OSO₃H), offers a safer alternative to liquid acids, reducing risks of corrosion and hazardous spills. researchgate.netnih.gov

Designing Safer Chemicals: Chemical products should be designed to affect their desired function while minimizing their toxicity. While this compound has specific industrial uses, this principle encourages the evaluation of its environmental fate and the design of alternatives that are more readily biodegradable if the application allows. mdpi.com

Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents) should be made unnecessary or innocuous wherever possible. Traditional sulfonation may be carried out without a solvent, but if one is used, green alternatives to volatile organic solvents are preferred. researchgate.net For example, the preparation of the ZSM-OSO₃H adsorbent uses dichloromethane, which is a solvent of concern; finding greener alternatives for the catalyst preparation itself would further improve the process's environmental profile. nih.gov

Catalysis: Catalytic reagents (highly selective) are superior to stoichiometric reagents. The use of a recyclable solid acid catalyst like ZSM-OSO₃H, instead of a stoichiometric amount of sulfuric acid, is a clear application of this principle. researchgate.netnih.govmdpi.com Catalysts can be used in small amounts and recycled, which minimizes waste.

By redesigning the synthesis of this compound around these principles, the chemical industry can move towards more sustainable and environmentally responsible manufacturing processes.

Interactive Data Table: o-Xylene Reactive Adsorption Performance

The following table summarizes the performance of the ZSM-OSO₃H adsorbent for the elimination of o-xylene.

ParameterValueReference
Adsorbent MaterialHZSM-5 Zeolite-Supported Sulfonic Acid (ZSM-OSO₃H) researchgate.netnih.gov
Target Pollutanto-Xylene researchgate.netnih.gov
Reaction ProductThis compound nih.gov
Active Temperature Range110–145 °C researchgate.netnih.gov
Removal Efficiency> 98% nih.gov
Max. Breakthrough Adsorption Capacity264.7 mg/g nih.gov
Sulfonic Acid Loading on Zeolite8.25 mmol/g researchgate.netnih.gov

Future Research Directions and Emerging Areas for 3,4 Dimethylbenzenesulfonic Acid

Exploration of Novel Synthetic Pathways and Catalytic Systems

Future research into the synthesis of 3,4-dimethylbenzenesulfonic acid is trending towards the development of more sustainable and efficient catalytic systems. While the conventional synthesis involves the sulfonation of 3,4-dimethylbenzene (o-xylene) with strong acids like sulfuric acid, researchers are exploring greener alternatives and novel catalytic approaches to enhance reaction rates, improve selectivity, and minimize waste. acs.orgjustia.com

A significant area of investigation involves the use of supported solid acid catalysts. For instance, recent studies on the chemical recovery of gaseous o-xylene (B151617) have utilized silica-based supported sulfonic acids. mdpi.com In these systems, the reactive adsorption of o-xylene onto the catalyst surface leads to the formation of this compound. mdpi.comnih.govresearchgate.netresearchgate.net This approach not only facilitates the removal of volatile organic compounds but also demonstrates a viable pathway for the synthesis of the target sulfonic acid. mdpi.comnih.govresearchgate.netresearchgate.net The efficiency of these supported catalysts can be further enhanced by incorporating other metal ions, such as aluminum, into the silica (B1680970) framework, which has been shown to improve the adsorption efficiency and extend the reaction temperature range. mdpi.comresearchgate.net

Mechanochemistry, a solvent-free method that uses mechanical force to induce chemical reactions, presents another promising frontier. High-speed ball milling of arenes with sodium bisulfate and phosphorus pentoxide has been shown to produce aromatic sulfonic acids, and this technique has been successfully applied to the synthesis of this compound. researchgate.net This method offers advantages such as higher yields, better selectivity, shorter reaction times, and simpler work-up procedures compared to conventional liquid-phase sulfonations. researchgate.net

Furthermore, patents have highlighted the use of this compound as a catalyst in various organic transformations. It has been cited as a particularly preferable catalyst in the production of tert-leucine. google.com Additionally, its utility as a catalyst in the hydrolysis of polyvinyl esters to produce polyvinyl alcohol has been documented, showcasing its potential in polymer chemistry. google.com

Development of Advanced Materials with Tunable Properties

The unique molecular structure of this compound makes it an attractive building block for the creation of advanced materials with tunable properties. Its aromatic ring provides a rigid scaffold, while the sulfonic acid group offers a site for functionalization and interaction with other molecules.

One emerging application is in the field of electromagnetic interference (EMI) shielding materials. A recent review has identified this compound as a potential dopant for such materials. acs.org The introduction of this and other substituted benzenesulfonic acids as dopants can influence the conductivity and processability of the shielding materials, with studies indicating that the shielding effectiveness increases with conductivity. acs.org

The synthesis of novel organometallic complexes also represents a promising avenue for materials development. For example, triphenylbismuth (B1683265) bis(3,4-dimethylbenzenesulfonate) has been synthesized and structurally characterized. researchgate.net In this complex, the bismuth atom exhibits a trigonal bipyramidal coordination with the 3,4-dimethylbenzenesulfonate groups in the axial positions. researchgate.net Such compounds are of interest for their potential applications in catalysis and materials science. Another related compound, tetraphenylbismuth 3,4-dimethylbenzenesulfonate, has also been synthesized and its structure determined by X-ray diffraction. researchgate.net

The development of functional polymers is another key research area. While specific studies on polymers derived exclusively from this compound are emerging, the broader class of arylsulfonic acids is widely used. For example, sulfonic acid catalysts are crucial in the production of thermoset resins for paints and coatings. mdpi.com The principles guiding the use of related compounds like p-toluenesulfonic acid and dodecylbenzenesulfonic acid in creating conductive polymers and other functional materials can be extended to this compound to explore new material properties. ataman-chemicals.comscribd.comresearchgate.net

In-depth Computational Studies of Complex Reaction Networks

Computational chemistry and theoretical studies are becoming indispensable tools for understanding and predicting the behavior of chemical compounds and their reactions. For this compound, in-depth computational studies are a key future research direction to elucidate its properties and reaction mechanisms at a molecular level.

While specific computational studies focusing solely on the reaction networks of this compound are still developing, theoretical investigations of related systems provide a strong foundation. For instance, theoretical and experimental studies on the adsorption and ordering of xylene isomers on metal surfaces have been conducted using techniques like scanning tunneling microscopy (STM) and extended Hückel theory. researchgate.net These studies provide insights into the binding energy and preferred orientations of the molecules, which can be extrapolated to understand the interactions of this compound with surfaces.

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and reactivity of molecules. DFT studies have been used to investigate the inhibition efficiency of benzenesulfonamide (B165840) derivatives, calculating quantum reactivity indices such as HOMO-LUMO energy gaps, chemical hardness, and electronegativity. thieme-connect.com Similar DFT studies on this compound could provide valuable information about its electronic properties and reactivity, aiding in the design of new catalysts and materials. For example, DFT calculations have been employed to elucidate the catalytic performance of sulfonic acid functionalized ionic liquids by correlating their deprotonation energies with their catalytic activity. Applying such computational models to systems involving this compound could help in predicting its catalytic efficacy in various reactions.

Integration into Multi-component Systems for Enhanced Functionality

The integration of this compound and its salts into multi-component systems is an emerging area of research with the potential to create materials and formulations with enhanced and novel functionalities. The amphiphilic nature of its sodium salt, sodium 3,4-dimethylbenzenesulfonate, makes it particularly interesting for applications in complex fluids and formulations. ataman-chemicals.com

Sodium 3,4-dimethylbenzenesulfonate is classified as a hydrotrope, a compound that enhances the solubility of hydrophobic substances in water. ataman-chemicals.com This property is crucial in the formulation of liquid detergents, shampoos, and other cleaning products, where it helps to solubilize complex mixtures of ingredients and modify viscosity. ataman-chemicals.com Future research could focus on the systematic study of the phase behavior and self-assembly of sodium 3,4-dimethylbenzenesulfonate in aqueous solutions and its interaction with other surfactants and polymers to design novel structured fluids with controlled rheological properties. While the stacking of molecules is a proposed mechanism for hydrotropy, studies on crystalline structures of sodium 3,4-dimethylbenzenesulfonate have not shown evidence of this, suggesting that other mechanisms may be at play in solution. pageplace.deethernet.edu.et

In the pharmaceutical and agrochemical industries, this compound and its salts can be used as formulation aids or as part of multi-component crystals (co-crystals). A recent patent application describes the use of sodium 3,4-dimethylbenzenesulfonate in multi-component systems, highlighting its potential in pharmaceutical formulations. google.com Another patent points to its use in agrochemical formulations containing sulfopolymers. google.com The ability of this compound to form salts with active pharmaceutical ingredients, such as L-tert-leucine, has been demonstrated, which can be a method to improve the physicochemical properties of the drug substance. google.com

Furthermore, the use of this compound as a catalyst in multi-component reactions is a promising area. Its application in the synthesis of acyl halides and sulfonyl halides has been noted in patent literature, where it is part of a catalytic system. justia.com

Q & A

Q. Q1. What synthetic routes are available for preparing 2,4-dimethylbenzenesulfonic acid, and how can reaction conditions be optimized for high purity?

Methodological Answer: The primary synthesis involves sulfonation of m-xylene (1,3-dimethylbenzene) using concentrated sulfuric acid. Key steps include:

  • Sulfonation: React m-xylene with H₂SO₄ under controlled temperature (80–100°C) to minimize polysubstitution. Excess xylene improves selectivity for the 2,4-isomer .
  • Purification: Isolate the product via crystallization in water or ethanol. Hydrate forms (e.g., dihydrate) are common; anhydrous forms require vacuum drying .
  • Contradictions: Competing isomers (e.g., 2,5-dimethylbenzenesulfonic acid) may form if sulfonation conditions are too vigorous. Monitor reaction time and acid concentration to suppress byproducts .

Q. Q2. What analytical techniques are critical for characterizing dimethylbenzenesulfonic acids and confirming structural integrity?

Methodological Answer:

  • ¹H NMR: Distinct aromatic proton splitting patterns differentiate isomers. For 2,4-dimethylbenzenesulfonic acid, expect peaks at δ 7.99 (dd, J = 2 Hz, 8.6 Hz) and δ 7.69 (d, J = 8.5 Hz) in DMSO-d₆ .
  • IR Spectroscopy: Confirm sulfonic acid groups via strong S=O stretching bands at 1260 cm⁻¹ (asymmetric) and 1120 cm⁻¹ (symmetric) .
  • Chromatography: Reverse-phase HPLC with ion-pairing agents (e.g., tetrabutylammonium) resolves isomers. Retention times correlate with log P values (e.g., log P = -1.09 for 2,4-isomer) .

Advanced Research: Functional Materials and Environmental Behavior

Q. Q3. How can sulfonic acid-functionalized MOFs be synthesized using dimethylbenzenesulfonic acid derivatives, and what catalytic roles do they play?

Methodological Answer:

  • MOF Synthesis: React 2,5-dimethylbenzenesulfonic acid with metal salts (e.g., ZrCl₄) under solvothermal conditions. The sulfonic acid group acts as a coordinating ligand, enhancing acidity .
  • Catalysis: These MOFs excel in acid-catalyzed reactions (e.g., esterification, Friedel-Crafts). For example, sulfonic acid-MOFs achieve >90% conversion in biodiesel production via triglyceride transesterification .
  • Contradictions: Stability issues arise in aqueous environments. Hybrid frameworks (e.g., PEDOT/polyphosphazene composites) improve durability while retaining catalytic activity .

Q. Q4. What methodologies assess the environmental persistence and mobility of dimethylbenzenesulfonic acids in groundwater systems?

Methodological Answer:

  • Column Studies: Simulate groundwater transport using silica-packed columns. 2,4-Dimethylbenzenesulfonic acid exhibits high mobility (retardation factor <1.5) due to strong hydrophilicity .
  • Degradation Analysis: Test photolytic and microbial degradation via LC-MS/MS. Sulfonic acids resist hydrolysis but show partial degradation under UV/oxidant conditions (e.g., KMnO₄) .
  • Field Sampling: Deploy passive samplers (e.g., POCIS) in contaminated aquifers. Correlate concentrations with anthropogenic sources (e.g., industrial effluents) .

Q. Q5. How can computational models (QSPR, neural networks) predict physicochemical properties of sulfonic acids?

Methodological Answer:

  • QSPR Modeling: Use descriptors like topological polar surface area (TPSA) and partial charges to predict log P. For 2,4-dimethylbenzenesulfonic acid, experimental log P (-1.09) aligns with QSPR-predicted values within 10% error .
  • Neural Networks: Train models on datasets (e.g., CC-DPS) to predict solubility and pKa. Sulfonic acids with electron-withdrawing groups show lower pKa (e.g., ~-2 for 2,4-isomer) .

Contradictions and Resolution in Experimental Data

Q. Q6. How can researchers resolve discrepancies in reported sulfonation regioselectivity for dimethylbenzenesulfonic acid isomers?

Methodological Answer:

  • Kinetic vs. Thermodynamic Control: Lower temperatures (50–70°C) favor kinetic products (e.g., 2,4-isomer), while higher temperatures (>100°C) shift to thermodynamically stable 2,5-isomer .
  • Isolation Techniques: Use preparative HPLC or fractional crystallization to separate isomers. Hydrate forms of 2,4-isomer crystallize preferentially in ethanol/water mixtures .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.